2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Overview
Description
“2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane” is a chemical compound with the CAS Number: 378-84-7 . It has a molecular weight of 269.4 . The IUPAC name for this compound is 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane .
Molecular Structure Analysis
The InChI code for “2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane” is 1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H . The InChI key is XBUDYFCAECAPKM-UHFFFAOYSA-N . The canonical SMILES representation is C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl .Physical And Chemical Properties Analysis
The molecular weight of “2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane” is 269.40 g/mol . The XLogP3-AA value is 4.3 . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass and monoisotopic mass are 267.904802 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 13 .Scientific Research Applications
Synthesis and Reactivity
Synthesis Techniques
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane is synthesized through various chemical reactions. One such method involves the reaction of Bromine trifluoride (BrF3) with succinonitrile, resulting in 1,1,1,4,4,4-hexafluorobutane as a major product (Baker, Ruzicka, & Tinker, 1999).
Characterization and NMR Studies
Nuclear magnetic resonance (NMR) studies have been extensively used to analyze compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, which are structurally similar to 2,2,3-Trichloro-hexafluorobutane. These studies involve determining chemical shifts and coupling constants (Hinton & Jaques, 1975).
Chemical Reactions and Compounds
Photochemical Reactions
The photochemically initiated reaction of related compounds, like 1,2-dibromo-1-chlorotrifluoroethane, with chlorotrifluoroethylene can lead to the formation of hexafluorobutanes and other fluorinated compounds (Dědek & Chvátal, 1986).
Reactions with Nucleophiles
Compounds like heptafluorobut-2-ene, which are closely related to hexafluorobutane, have been studied for their reactivity with various nucleophiles, leading to a range of fluorinated products (Chambers & Roche, 1996).
Applications in Material Science
Surface Reactions on Semiconductors
Studies have shown that trifluoroethyl iodide can react on semiconductor surfaces like GaAs(100) to form higher fluorinated alkenes and alkanes including compounds like 1,1,1,4,4,4-hexafluorobutane (Singh, Kemp, Paris, & Balan, 2004).
Fluorinated Compounds in Organic Synthesis
Fluorinated butanolides and butenolides, which can be synthesized starting from compounds structurally related to hexafluorobutane, play a significant role in organic synthesis, often acting as intermediates for the creation of more complex molecules (Paleta, Volkov, & Hetflejš, 2000).
Miscellaneous Uses
- Use in Oilseed Extractions: Derivatives of hexafluorobutane, such as 1,1,2-Trichloro-1,2,2-trifluoroethane, have been evaluated for use in oilseed extractions, demonstrating their potential in industrial applications (Temple, 1976).
Safety And Hazards
properties
IUPAC Name |
2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDYFCAECAPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379352 | |
Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane | |
CAS RN |
378-84-7 | |
Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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